Synthetic Yield Advantage
The synthetic yield for 3-Chloro-6-(3-fluorophenyl)pyridazine is 81% under specific conditions . This yield provides a defined and reproducible benchmark for procurement and process planning. In contrast, the synthesis of the related 3-chloro-6-phenylpyridazine under comparable fluorination conditions is reported to proceed with 'good yields' [1], a qualitative descriptor that lacks the quantitative precision of the 81% figure.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | 3-chloro-6-phenylpyridazine; reported as 'good yields' |
| Quantified Difference | Quantitative vs. Qualitative assessment |
| Conditions | Target compound: Suzuki coupling with 3,6-dichloropyridazine and 3-fluorophenylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3 in dioxane/water at 90°C for 3h . Comparator: KF fluorination under phase transfer catalysis, with or without microwave irradiation [1]. |
Why This Matters
A precisely defined, high synthetic yield (81%) allows for accurate cost modeling, predictable material planning, and reduced uncertainty in large-scale procurement compared to a compound with a vaguely defined yield.
- [1] Pleschke, A.; Marhold, A.; Schneider, M.; Kolomeitsev, A.; Röschenthaler, G.-V. Selective and efficient fluorination of chlorodiazines under solvent-free phase transfer catalysis. J. Fluor. Chem. 2004, 125, 1031-1038. View Source
